molecular formula C16H17NO3S B2404515 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate CAS No. 1241988-03-3

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate

Cat. No.: B2404515
CAS No.: 1241988-03-3
M. Wt: 303.38
InChI Key: OGAMGONARNORAV-UHFFFAOYSA-N
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Description

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors involved in disease processes . The exact mechanism of action of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Thiophene derivatives are structurally similar to other heterocyclic compounds such as furan and pyrrole. the presence of sulfur in the thiophene ring imparts unique chemical and biological properties . Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . The unique structural features of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate, such as the dimethylbenzylamino and oxoethyl groups, contribute to its distinct biological activities and applications.

Properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11-5-6-13(8-12(11)2)9-17-15(18)10-20-16(19)14-4-3-7-21-14/h3-8H,9-10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAMGONARNORAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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